molecular formula C13H19BClNO2 B2559328 2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester CAS No. 2096341-82-9

2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester

Cat. No. B2559328
CAS RN: 2096341-82-9
M. Wt: 267.56
InChI Key: LVINMFHUCVKRPL-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester is a boronic acid derivative. It has a molecular weight of 267.56 . The compound’s IUPAC name is [2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine .


Synthesis Analysis

Boronic esters, such as 2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of 2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester is represented by the linear formula C13H19BClNO2 . The InChI code for this compound is 1S/C13H19BClNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-7H,8,16H2,1-4H3 .


Chemical Reactions Analysis

Boronic esters, including 2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions . Protodeboronation of boronic esters is not well developed, but catalytic protodeboronation of alkyl boronic esters has been reported .


Physical And Chemical Properties Analysis

2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester is a solid compound that should be stored in a freezer . The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Scientific Research Applications

Treatment of Periodontitis

This compound has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of Periodontitis . The system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs). This system not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Protodeboronation of Pinacol Boronic Esters

The compound has been used in the catalytic protodeboronation of pinacol boronic esters, which is a valuable transformation in organic synthesis . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Phosphitylation of Alcohols and Heteroatomic Nucleophiles

The compound has been used for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .

Synthesis of Organic Compounds

The compound has been used in a variety of scientific research applications, including the synthesis of organic compounds .

Study of Enzyme Kinetics

The compound has been used in the study of enzyme kinetics, providing valuable insights into the mechanisms of various biochemical reactions .

Protein-Protein Interactions

The compound has been used in the study of protein-protein interactions, helping to elucidate the structure and function of proteins .

Gene Expression Studies

The compound has been used in gene expression studies, providing insights into the regulation of gene expression .

Development of Drug Delivery Systems

The compound has been used in the development of drug delivery systems, particularly in the creation of ROS-responsive multifunctional nanoparticles .

Future Directions

Boronic esters, including 2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester, have significant potential for future applications in organic synthesis . Their use in Suzuki–Miyaura coupling reactions is well-established , and the development of new reactions involving these compounds, such as catalytic protodeboronation , opens up new possibilities for their use in the synthesis of complex organic molecules.

properties

IUPAC Name

[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BClNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-7H,8,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVINMFHUCVKRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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